1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

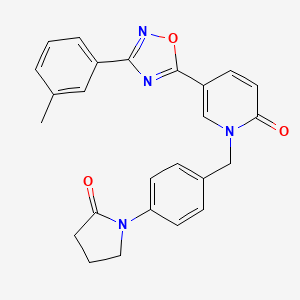

The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with two critical moieties:

- A benzyl group at the 1-position, modified with a 2-oxopyrrolidin-1-yl ring at the para position of the benzyl.

- A 1,2,4-oxadiazol-5-yl group at the 5-position of the pyridinone, linked to an m-tolyl (3-methylphenyl) substituent.

For instance, oxadiazole-containing compounds are known for their bioisosteric properties, often enhancing metabolic stability and binding interactions .

Properties

IUPAC Name |

5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-17-4-2-5-19(14-17)24-26-25(32-27-24)20-9-12-22(30)28(16-20)15-18-7-10-21(11-8-18)29-13-3-6-23(29)31/h2,4-5,7-12,14,16H,3,6,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDXHINQZVLHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic molecule with potential biological activity due to its unique structural features, including a pyridine ring, oxadiazole moiety, and a pyrrolidine derivative. Understanding its biological activity is crucial for assessing its therapeutic potential in various medical applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Pyridine Ring : Known for its role in various biological activities, including as a building block in pharmaceuticals.

- Oxadiazole Moiety : Associated with antimicrobial and anti-inflammatory properties.

- Pyrrolidine Derivative : Often linked to neuroactive compounds due to its ability to interact with neurotransmitter systems.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

The oxadiazole component has shown promise in antimicrobial applications. In studies, compounds with similar structures demonstrated effective inhibition against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) assays have shown that related oxadiazole compounds can achieve MIC values as low as 6 μg/mL against Clostridium difficile, comparable to established antibiotics like vancomycin .

2. Enzyme Inhibition

The compound is believed to inhibit key enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism; inhibition could lead to antiproliferative effects.

- Enoyl-acyl Carrier Protein Reductase : Involved in fatty acid synthesis; inhibition may disrupt lipid biosynthesis in bacteria.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial properties of structurally similar oxadiazole derivatives. The lead compound demonstrated:

- Potency : Effective against Gram-positive bacteria with rapid bactericidal activity observed at concentrations ≥2 × MIC.

- Mechanism of Action : Suggested membrane disruption leading to cell lysis .

Study 2: Enzyme Binding Affinity

Research on enzyme interactions showed that the compound binds effectively to DHFR and enoyl-acyl carrier protein reductase:

- Binding Studies : Showed high affinity (Kd values) for both enzymes, indicating potential as a therapeutic agent targeting these pathways .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Substituent Effects on Oxadiazole Ring: m-tolyl vs. Electron-Withdrawing Groups: The trifluoromethoxy group in ’s compound enhances metabolic stability and may increase binding affinity to hydrophobic targets like FLAP (5-lipoxygenase-activating protein) .

Benzyl Group Modifications :

- The 2-oxopyrrolidin-1-yl group in the target compound introduces a hydrogen-bond acceptor, which could enhance interactions with polar residues in enzyme active sites.

- In , the 4-methylpiperazine moiety improves solubility and oral bioavailability, a strategy applicable to optimizing the target compound’s pharmacokinetics .

Dual Oxadiazole Systems :

- ’s compound features two oxadiazole rings, which may confer rigidity and improve selectivity for kinase targets .

Research Findings and Implications

- FLAP Binding Affinity : Compounds with hydrophobic oxadiazole substituents (e.g., trifluoromethoxy, m-tolyl) show correlations with FLAP inhibition, a key target in leukotriene synthesis .

Q & A

Basic Question: What are the key structural features of this compound that influence its chemical reactivity and biological activity?

Answer:

The compound features three critical structural motifs:

- A pyrrolidin-2-one core (2-oxopyrrolidine), which introduces a lactam ring capable of hydrogen bonding and influencing solubility.

- A 1,2,4-oxadiazole ring substituted with an m-tolyl group, contributing to π-π stacking interactions and metabolic stability .

- A pyridin-2(1H)-one scaffold linked to a benzyl group, which modulates electronic properties and potential kinase inhibition .

These groups collectively affect reactivity (e.g., oxadiazole stability under acidic conditions) and interactions with biological targets (e.g., binding to ATP pockets in kinases).

Basic Question: What synthetic routes are commonly employed to prepare this compound?

Answer:

A typical multi-step synthesis involves:

Oxadiazole Formation: Condensation of an amidoxime (derived from m-tolyl nitrile) with a carboxylic acid derivative (e.g., 4-(2-oxopyrrolidin-1-yl)benzyl chloride) under microwave-assisted conditions (120°C, 30 min) to form the 1,2,4-oxadiazole ring .

Pyridinone Functionalization: Coupling the oxadiazole intermediate with a pyridin-2(1H)-one derivative via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce the benzyl group .

Purification: Use of preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Advanced Question: How can researchers optimize reaction yields for the oxadiazole formation step?

Answer:

Key methodological considerations:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to accelerate cyclization .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products; mixed solvents (e.g., DMF/EtOH) balance reactivity and selectivity .

- Temperature Control: Microwave-assisted synthesis at 120–140°C reduces reaction time from hours to minutes, minimizing decomposition .

- By-Product Analysis: Monitor intermediates via LC-MS to identify competing pathways (e.g., hydrolysis of amidoximes) .

Advanced Question: What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

Answer:

- X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve ambiguities in tautomeric forms (e.g., pyridinone vs. pyridinol) .

- Dynamic NMR Studies: Perform variable-temperature ¹H NMR to detect conformational exchange in the pyrrolidinone ring .

- DFT Calculations: Compare experimental and computed ¹³C NMR shifts (B3LYP/6-31G* level) to validate stereoelectronic effects .

Advanced Question: How can researchers design experiments to validate the compound’s biological activity against kinase targets?

Answer:

A robust experimental framework includes:

In Vitro Kinase Assays: Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., JAK2, EGFR) and ATP concentrations near Km .

Cellular Validation: Test dose-dependent inhibition of phosphorylation (Western blot) in cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations .

Selectivity Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced Question: What methods mitigate stability issues during storage or biological assays?

Answer:

- Photostability: Store in amber vials under inert gas (N₂/Ar) to prevent oxadiazole ring degradation .

- pH-Dependent Solubility: Use buffered solutions (pH 6.5–7.4) with co-solvents (5% DMSO) to avoid precipitation in cell culture media .

- Lyophilization: Prepare stable lyophilized powders with cryoprotectants (trehalose/mannitol) for long-term storage .

Advanced Question: How can computational methods predict binding modes and SAR trends?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (PDB: 1M17 for JAK2) .

- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structural variations (e.g., m-tolyl vs. p-tolyl) with activity .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and identify critical residues (e.g., hinge region Lys882 in EGFR) .

Advanced Question: How should researchers address conflicting bioassay data across different studies?

Answer:

- Standardize Assay Conditions: Adopt uniform protocols (e.g., ATP concentration, cell passage number) to minimize variability .

- SAR Expansion: Synthesize analogs with systematic substituent variations (e.g., oxadiazole → thiadiazole) to isolate structural contributors to activity .

- Meta-Analysis: Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.